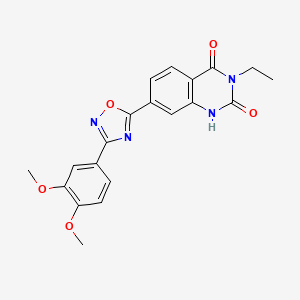

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione

描述

7-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3-ethyl group and a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the 3,4-dimethoxyphenyl group may contribute to receptor binding via π-π interactions or hydrogen bonding .

属性

IUPAC Name |

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5/c1-4-24-19(25)13-7-5-12(9-14(13)21-20(24)26)18-22-17(23-29-18)11-6-8-15(27-2)16(10-11)28-3/h5-10H,4H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDRNGFEMZPZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Quinazoline Skeleton

The quinazoline-2,4-dione scaffold is typically synthesized via cyclization reactions using anthranilic acid derivatives. In a representative procedure, anthranilic acid (2-aminobenzoic acid) reacts with urea or thiourea under high-temperature conditions to form the bicyclic structure. For 3-ethyl substitution, post-cyclization alkylation is employed.

Example Protocol

- Cyclization : A mixture of 2-amino-4-chlorobenzoic acid (11.6 mmol) and urea (46.6 mmol) is heated at 200°C for 1 hour, yielding 7-chloroquinazoline-2,4(1H,3H)-dione in quantitative yield.

- Alkylation : The 3-position is functionalized using ethylating agents. For instance, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives are alkylated with chloroethylamine in acetone using potassium carbonate (K₂CO₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. Reaction conditions involve heating at reflux for 8–10 hours, followed by purification via column chromatography (chloroform/methanol, 50:0.2 v/v).

Key Data

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Urea, 200°C, 1 hour | 100% | |

| Alkylation | Chloroethylamine, K₂CO₃, DBU, acetone, reflux | 68–75% |

Synthesis of the 3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole Moiety

Amidoxime Formation

The 1,2,4-oxadiazole ring is constructed from amidoxime intermediates. 3,4-Dimethoxybenzaldehyde is converted to the corresponding nitrile via Strecker synthesis, followed by reaction with hydroxylamine hydrochloride to form the amidoxime.

Example Protocol

- Nitrile Synthesis : 3,4-Dimethoxybenzaldehyde reacts with aqueous ammonia and iodine in tetrahydrofuran (THF) for 2–3 hours, yielding 3,4-dimethoxybenzonitrile (76–80%).

- Amidoxime Formation : The nitrile is refluxed with hydroxylamine hydrochloride and sodium carbonate in methanol for 12–18 hours, forming the amidoxime.

Oxadiazole Cyclization

The amidoxime undergoes cyclization with a carbonyl source. Chloroacetyl chloride is used to form a benzimidamide intermediate, which is thermally cyclized in toluene to yield the 1,2,4-oxadiazole.

Key Data

Coupling of Quinazoline and Oxadiazole Moieties

Nucleophilic Aromatic Substitution

The 7-position of the quinazoline-2,4-dione core is functionalized with the oxadiazole group via a nucleophilic substitution reaction. A halogen atom (e.g., chlorine) at the 7-position is displaced by the oxadiazole’s nitrogen nucleophile.

Example Protocol

- Activation : The 7-chloroquinazoline derivative is treated with a base (e.g., DBU) to deprotonate the oxadiazole’s nitrogen.

- Coupling : The activated oxadiazole reacts with 7-chloro-3-ethylquinazoline-2,4(1H,3H)-dione in dimethyl sulfoxide (DMSO) at 100°C for 24 hours.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dimethyl sulfoxide | |

| Temperature | 100°C | |

| Reaction Time | 24 hours | |

| Catalyst | DBU |

Optimization and Purification

Chromatographic Purification

Final purification is achieved using silica gel column chromatography with chloroform/methanol gradients (e.g., 50:0.2 v/v). High-performance liquid chromatography (HPLC) or recrystallization (ethanol/dioxane) ensures >95% purity.

Analytical Validation

- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra confirm substituent positions (e.g., ethyl group δ 1.2–1.4 ppm, methoxy groups δ 3.8–4.0 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ = 451.2).

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Steps

| Step | Yield Range | Advantages | Limitations |

|---|---|---|---|

| Quinazoline Alkylation | 68–75% | High regioselectivity | Requires chromatographic purification |

| Oxadiazole Cyclization | 85–90% | Scalable, mild conditions | Sensitive to moisture |

| Coupling Reaction | 60–70% | Compatible with diverse electrophiles | Long reaction time |

Challenges and Mitigation Strategies

化学反应分析

Types of Reactions

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can lead to a wide range of substituted quinazoline and oxadiazole derivatives.

科学研究应用

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxadiazole ring may contribute to the compound’s ability to form stable complexes with metal ions, which can be important in its biological activity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological and chemical properties.

相似化合物的比较

Structural Analogues from Heterocyclic Derivatives

Several structurally related compounds have been synthesized and characterized, offering insights into the uniqueness of the target molecule:

2-(3,4-Dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (10b)

- Core Structure : Thiazolo[3,2-a]pyrimidine-dione fused with a thiophene ring.

- Key Differences : Replaces the quinazoline-dione core with a thiazolo-pyrimidine system and introduces a thiophene substituent.

- Physicochemical Data :

- Melting point: 120–122°C .

- IR peaks: 1712 cm⁻¹ (C=O stretch), 1674 cm⁻¹ (C=O stretch) .

- Yield: 83% .

- Significance : The thiophene and thiazolo-pyrimidine systems may enhance aromatic stacking interactions compared to the oxadiazole-quinazoline hybrid in the target compound.

Pyrido[1,2-a]pyrimidin-4-one Derivatives (e.g., 2-(3,4-dimethoxyphenyl)-9-ethyl-7-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) Core Structure: Pyrido-pyrimidinone scaffold with a 3,4-dimethoxyphenyl group. Key Differences: Lacks the oxadiazole ring but incorporates a tetrahydropyridine moiety, which may improve solubility . Significance: The ethyl substituent at position 9 mirrors the ethyl group in the target compound, suggesting shared strategies for modulating lipophilicity .

Coumarin-Benzodiazepine Hybrids (e.g., compounds 4g and 4h)

- Core Structure : Coumarin fused with benzodiazepine or benzoxazepine.

- Key Differences : Entirely distinct core structures but retain the 3,4-dimethoxyphenyl motif.

- Significance : Highlights the versatility of the 3,4-dimethoxyphenyl group in diverse pharmacophores, though the target compound’s oxadiazole-quinazoline hybrid may offer superior metabolic stability .

Pharmacological and Physicochemical Comparisons

Key Observations :

- The 3-ethyl group on the quinazoline core may improve lipophilicity compared to methyl-substituted analogues (e.g., pyrido-pyrimidinones in ).

- The absence of a thiophene or tetrazole ring (as in 10b and 4g/4h) could reduce off-target interactions, enhancing selectivity .

常见问题

Q. What are the challenges in scaling up synthesis for preclinical studies?

Q. Tables for Quick Reference

| Key Reaction Conditions | Optimal Parameters | Reference |

|---|---|---|

| Cyclocondensation (oxadiazole formation) | POCl₃, 110°C, 4h | |

| Alkylation (3-ethyl group) | K₂CO₃, DMF, 80°C, 12h | |

| Purification | Silica gel (EtOAc/Hexane, 3:7) |

| Biological Activity | Assay Type | Reference |

|---|---|---|

| Antimicrobial (MIC) | Broth microdilution (CLSI M07-A11) | |

| Cytotoxicity (IC₅₀) | MTT assay (72h incubation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。